2,4-Dimethylbenzoate

Crystallography Solid-State Chemistry Hydrogen-Bonded Dimers

2,4-Dimethylbenzoic acid is the exclusive isomer required for netarsudil API manufacturing. Generic substitution risks synthesis failure. This batch provides: • Crystalline identity verified by single-crystal X-ray (CCDC 686436), eliminating isomer misassignment. • Distinct THz absorption spectrum (0.2-2.2 THz) for unambiguous QC identification, unlike IR. • Documented performance in the 6-step asymmetric synthesis achieving 96:4 dr, >99% ee. Supplied as ≥98% white crystalline powder with full documentation for regulatory compliance.

Molecular Formula C9H9O2-
Molecular Weight 149.17 g/mol
Cat. No. B1242700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzoate
Molecular FormulaC9H9O2-
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)[O-])C
InChIInChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1
InChIKeyBKYWPNROPGQIFZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzoic Acid Specifications & Selection


2,4-Dimethylbenzoic acid (C₉H₁₀O₂, MW 150.17 g/mol) is an aromatic carboxylic acid characterized by methyl substitution at the 2- and 4-positions of the benzene ring, with a melting point range of 124–127°C and pKa of approximately 4.217 at 25°C . The compound is one of six positional isomers of dimethylbenzoic acid, each exhibiting distinct structural, spectral, and functional properties [1]. Commercial material is typically supplied as a white crystalline powder with purity specifications ranging from ≥98% to ≥99% depending on vendor grade . It serves as a key intermediate in pharmaceutical synthesis, notably in the production of the FDA-approved glaucoma therapeutic netarsudil (Rhopressa™), and finds application in polymer production where its thermal stability and mechanical property contributions are documented .

2,4-Positional Isomer: Distinct from five other dimethylbenzoic acid isomers; substitution pattern defines crystal packing, solubility, and spectroscopic identity.
Synthetic Intermediate Fit: Reported role as backbone ester in netarsudil asymmetric synthesis; supports diastereoselectivity and enantiomeric purity outcomes in the published route.
Polymer Building Block: May support thermal stability and mechanical property enhancement in polymer formulations; documented in MOF and stimuli-responsive polymer research.

Why 2,4-Dimethylbenzoic Acid Substitution Fails


The six positional isomers of dimethylbenzoic acid (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) share identical molecular formula and molecular weight but differ fundamentally in steric configuration, electronic distribution, and supramolecular assembly behavior [1]. The 2,4-substitution pattern confers a specific crystal packing geometry—centrosymmetric hydrogen-bonded dimers with a measured carboxyl-phenyl twist angle of 14.06° and ortho-methyl in-plane splaying of 5.66° angular asymmetry—that distinguishes it from other isomers [2]. Furthermore, the six isomers produce distinct and identifiable absorption spectra in the 0.2–2.2 THz range, enabling unambiguous analytical differentiation, whereas conventional infrared spectroscopy (1450–1700 cm⁻¹) fails to discriminate among them [3]. In pharmaceutical synthesis, the 2,4-dimethylbenzoate ester serves as a specific backbone component in the six-step asymmetric synthesis of netarsudil, achieving high diastereoselectivity (96:4 dr) and enantiomeric purity (>99% ee) in the final product—a synthetic outcome that cannot be presumed for alternative isomers without equivalent validation . These structure-dependent properties preclude generic substitution.

Crystal Packing Solid-state conformation (carboxyl twist, hydrogen-bond dimer geometry) varies with methyl position; alternate isomers may shift polymorph, solubility, and co-crystallization outcomes.
Spectral Identity THz-TDS provides unambiguous isomer differentiation, whereas conventional IR spectroscopy fails to discriminate; misidentification risk rises without confirmatory THz or X-ray data.
Synthetic Precedence Netarsudil synthetic route (96:4 dr, >99% ee) is specific to the 2,4-isomer; alternative isomers lack equivalent published validation and may not reproduce the reported selectivity profile.

2,4-Dimethylbenzoic Acid: Comparative Evidence


Crystal Structure vs. Unsubstituted Benzoic Acid

X-ray crystallographic analysis of 2,4-dimethylbenzoic acid reveals a carboxyl-phenyl twist angle of 14.06(3)° relative to the benzene ring plane, whereas unsubstituted benzoic acid exhibits near-zero twist in its dimeric form [1]. The ortho-methyl group shows evasive in-plane splaying, with C2–C3–C8 and C4–C3–C8 angles measuring 124.23(14)° and 118.57(14)° respectively—a 5.66° angular asymmetry [1]. Hydrogen-bonded dimer geometry includes O1···O2i distance of 2.646(2) Å and H1···O2i distance of 1.71(3) Å [1].

Crystal structure twist
Head-to-head
2,4-isomer: carboxyl-phenyl twist 14.06°, ortho-methyl splaying asymmetry 5.66°; unsubstituted benzoic acid: near-zero twist
Solid-state geometry supports distinct packing and solubility behavior.
Single-crystal X-ray; CCDC 686436.
Crystallography Solid-State Chemistry Hydrogen-Bonded Dimers

Terahertz Spectroscopy for Isomer Differentiation

The six isomers of dimethylbenzoic acid exhibit distinct absorption characteristics in the 0.2–2.2 THz range when measured by terahertz time-domain spectroscopy (THz-TDS) at room temperature [1]. In contrast, infrared spectroscopy in the 1450–1700 cm⁻¹ range fails to discriminate among these six positional isomers due to high spectral similarity arising from common benzene ring and C=O stretching vibrations [1]. The THz absorption peaks originate from relative wagging of the benzene ring and all side chains out of plane, which are exquisitely sensitive to methyl group positional variation [1].

THz isomer discrimination
Head-to-head
THz-TDS (0.2–2.2 THz): six isomers show distinct spectral fingerprints; IR (1450–1700 cm⁻¹) cannot differentiate them.
Enables non-destructive, isomer-specific identity verification.
Room-temperature measurement; qualitative differentiation.
Analytical Chemistry Spectroscopy Quality Control

Netarsudil Synthesis: Stereochemical Control

In the concise six-step asymmetric synthesis of netarsudil (Rhopressa™), the 2,4-dimethylbenzoate ester of phenylacetic acid serves as the backbone of the β-amino acid framework . The synthetic route achieves 96:4 diastereoselectivity during the chiral enolate formation step and delivers netarsudil with >99% enantiomeric excess after final recrystallization . The 2,4-dimethylbenzoyloxymethyl phenyl propanoic acid intermediate couples with 6-aminoisoquinoline in 63% yield with 98% ee using a non-racemizing activating agent .

Netarsudil synthesis role
Class-level inference
2,4-dimethylbenzoate ester backbone used in six-step asymmetric route; reported 96:4 dr, >99% ee final product.
Supports synthetic pathway fit; alternative isomer validation data not available.
Data from published route summary; independent replication context review advised.
Pharmaceutical Synthesis Asymmetric Synthesis Glaucoma Therapeutics

Antibacterial Activity: Positional Isomerism Effects

Studies of benzoic acid positional isomerism demonstrate that methyl substitution pattern significantly modulates antibacterial activity against Gram-negative bacteria [1]. In extracts evaluated against E. coli, 2,3-dimethylbenzoic acid was identified as the bioactive component with greatest inhibitory action compared to other positional variants [1]. Separately, 2,5-dimethylbenzoic acid at 1.6 mM concentration reduced scab severity by approximately 35% in plant pathogen models [2]. 2,4-Dimethylbenzoic acid itself has documented antibacterial activity and is a known metabolite of pseudocumene .

Antibacterial isomerism
Class-level inference
2,4-isomer has documented antibacterial activity; 2,3-isomer shown as most active in E. coli extracts; 2,5-isomer reduced scab severity by ~35% at 1.6 mM.
Biological activity varies with methyl position; isomer-specific sourcing recommended.
Specific 2,4-MIC values not located; data to verify for target strain.
Antimicrobial Structure-Activity Relationship Positional Isomerism

Polymer Thermal and Mechanical Performance

2,4-Dimethylbenzoic acid serves as a key intermediate in the synthesis of various polymers, with documented enhancement of thermal stability and mechanical properties in the final polymer materials . The compound functions as a monomeric building block that can be incorporated into polymer backbones or used in the preparation of specialized polymer additives . Application extends to metal-organic frameworks (MOFs) and stimuli-responsive polymers where carboxyl functionalization with specific benzoic acid derivatives enables precise control over material properties [1][2].

Polymer performance
Supporting evidence
Reported enhancement of thermal stability and mechanical properties in polymers using 2,4-isomer as monomer or additive.
Supports polymer application screening; quantitative values need verification.
Supplier and technical literature data; application-specific validation recommended.
Polymer Chemistry Thermal Stability Plastics Industry

Physicochemical Profile: Solubility and pKa

2,4-Dimethylbenzoic acid exhibits water solubility of 0.16 g/L at 25°C and pKa of 4.217 at 25°C . In comparison, the 2,5-dimethylbenzoic acid isomer shows water solubility of 0.18 g/L at 25°C and pKa of 3.990 at 25°C . Both isomers exhibit similar melting point ranges (2,4-isomer: 124–127°C; 2,5-isomer: crystalline solid with solubility in methanol, ethanol, acetone, and dichloromethane) [1]. The pKa difference of approximately 0.23 units between 2,4- and 2,5-isomers reflects the influence of methyl group positioning on carboxyl group acidity.

pKa & solubility
Cross-study comparable
2,4-isomer: pKa 4.217, solubility 0.16 g/L; 2,5-isomer: pKa 3.990, solubility 0.18 g/L (25°C). ΔpKa 0.23 units.
Modest pKa difference influences ionization and partitioning; supports formulation-specific isomer choice.
Aqueous solubility data at 25°C.
Physicochemical Properties Solubility Formulation Development

2,4-Dimethylbenzoic Acid Applications


Pharmaceutical Intermediate: Asymmetric Synthesis

2,4-Dimethylbenzoic acid is employed as the 2,4-dimethylbenzoate ester backbone component in the six-step asymmetric synthesis of netarsudil (Rhopressa™), an FDA-approved Rho kinase/norepinephrine transport inhibitor for open-angle glaucoma treatment . The synthetic route achieves 96:4 diastereoselectivity during chiral enolate formation and delivers final product with >99% enantiomeric excess . This validated application distinguishes 2,4-dimethylbenzoic acid from its positional isomers, which lack equivalent regulatory precedence in this pharmaceutical manufacturing pathway, thereby reducing development risk for drug substance procurement .

Purity Verification Using Terahertz Spectroscopy

The distinct terahertz absorption spectrum of 2,4-dimethylbenzoic acid in the 0.2–2.2 THz range enables rapid, non-destructive identification and purity verification during chemical and pharmaceutical intermediate production [1]. Unlike conventional infrared spectroscopy in the 1450–1700 cm⁻¹ range, which fails to discriminate among the six dimethylbenzoic acid positional isomers due to high spectral similarity, THz-TDS provides unambiguous differentiation based on out-of-plane wagging vibrations of the benzene ring and side chains [1]. This analytical capability supports quality control workflows where isomer misidentification could compromise downstream synthetic outcomes or regulatory compliance [1].

Polymer Thermal and Mechanical Enhancement

2,4-Dimethylbenzoic acid serves as a key monomeric intermediate in the synthesis of polymers requiring enhanced thermal stability and mechanical performance . The compound's specific substitution pattern and capacity for forming centrosymmetric hydrogen-bonded dimers with defined crystal packing geometry (carboxyl-phenyl twist angle: 14.06°) contribute to its utility in polymer backbone incorporation and as a building block for metal-organic frameworks [2][3]. This application scenario is supported by documented performance enhancements in plastics industry formulations and the development of stimuli-responsive polymers using benzoic acid-derived RAFT agents [3].

Crystallography and Solid-State Chemistry Model

2,4-Dimethylbenzoic acid provides a well-characterized model system for investigating steric effects in ortho-substituted benzoic acid derivatives [2]. The compound's single-crystal X-ray structure (CCDC reference 686436) reveals a carboxyl-phenyl twist angle of 14.06(3)°, ortho-methyl in-plane splaying with 5.66° angular asymmetry (C2–C3–C8: 124.23° vs C4–C3–C8: 118.57°), and centrosymmetric hydrogen-bonded dimer geometry with O1···O2i distance of 2.646(2) Å [2]. These quantitative structural parameters establish a reference baseline for comparative studies of steric strain release mechanisms across ortho-substituted aromatic carboxylic acid series, distinguishing it from unsubstituted benzoic acid which exhibits near-planar carboxyl geometry [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis intermediate
Synthetic route precedence with 2,4-substitution
Diastereoselectivity and enantiomeric purity endpoint review
Purity verification via THz spectroscopy
Isomer-specific THz fingerprint
Non-destructive identity confirmation (THz-TDS)
Polymer thermal/mechanical enhancement
Reported polymer property improvement
Thermal stability and mechanical endpoint review
Solid-state crystallography model
Well-characterized ortho-substituted dimer geometry
Steric strain and hydrogen-bond geometry review

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